Tenapanor - 1234423-95-0

Tenapanor

Catalog Number: EVT-284017
CAS Number: 1234423-95-0
Molecular Formula: C50H66Cl4N8O10S2
Molecular Weight: 1145.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tenapanor is a minimally systemically available, small molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3) localized in the apical membrane of intestinal epithelial cells. [] [] It acts locally in the gastrointestinal tract to inhibit sodium absorption, thereby impacting phosphate absorption and fluid dynamics. [] [] Tenapanor has emerged as a research tool for understanding sodium and phosphate homeostasis and intestinal transport mechanisms.

Future Directions
  • Combination Therapies for Hyperphosphatemia: Investigating the synergistic effects of tenapanor with phosphate binders like sevelamer holds potential for developing more effective therapies for hyperphosphatemia in chronic kidney disease. [] [] Further research is needed to determine the optimal dosing and long-term safety and efficacy of these combination therapies.
  • Therapeutic Applications beyond Hyperphosphatemia: Exploring tenapanor's potential in addressing intestinal obstructions in cystic fibrosis patients represents a promising area of research. [] Additionally, further investigation into tenapanor's impact on visceral hypersensitivity could lead to novel therapeutic strategies for managing abdominal pain in conditions like irritable bowel syndrome. [] []
  • Refinement of PBBM for Locally Acting Drugs: Continued development and optimization of PBBM for minimally absorbed drugs like tenapanor will facilitate the design and development of more effective, targeted therapies with reduced systemic exposure and potentially fewer adverse effects. []

Tenapanor-M1 (AZ13792925)

  • Compound Description: Tenapanor-M1 (AZ13792925) is a metabolite of tenapanor. [] The chemical structure of Tenapanor-M1 is not provided in the research papers.
  • Relevance: The pharmacokinetics of tenapanor-M1 have been investigated in healthy Chinese and Caucasian volunteers, showing that it appears slowly in plasma after tenapanor administration. [] This suggests that tenapanor may be metabolized to Tenapanor-M1 in vivo.

Cefadroxil

  • Compound Description: Cefadroxil is a first-generation cephalosporin antibiotic. It is a substrate of the H+/peptide cotransporter PepT1. []
  • Relevance: Cefadroxil was used as a probe substrate to assess the potential for tenapanor to inhibit PepT1 activity in healthy volunteers. [] This is relevant because tenapanor, by inhibiting NHE3 and reducing H+ secretion, could indirectly affect H+-coupled transporter activity, potentially leading to drug-drug interactions. The study concluded that tenapanor did not significantly affect cefadroxil pharmacokinetics, suggesting a lack of clinically relevant interaction with PepT1. []

Midazolam

  • Compound Description: Midazolam is a short-acting benzodiazepine used for sedation and anesthesia. It is primarily metabolized by CYP3A4, a cytochrome P450 enzyme. []
  • Relevance: Midazolam was used as a probe substrate to evaluate the potential for tenapanor to inhibit CYP3A4 activity in humans. [] This is relevant for assessing potential drug-drug interactions, as inhibition of CYP3A4 by tenapanor could increase the exposure to co-administered drugs metabolized by this enzyme. The study concluded that tenapanor did not significantly affect midazolam exposure, suggesting a lack of clinically relevant interaction with CYP3A4. []

Sevelamer Carbonate

  • Compound Description: Sevelamer carbonate is a non-absorbed phosphate binder used to treat hyperphosphatemia in patients with chronic kidney disease. [] It binds to dietary phosphate in the gut, preventing its absorption. []
  • Relevance: Sevelamer carbonate is often used as a comparator drug in clinical trials evaluating the efficacy and safety of tenapanor for hyperphosphatemia. [, , , ] Studies have shown that tenapanor, as monotherapy or in combination with phosphate binders like sevelamer carbonate, can effectively lower serum phosphate levels in patients on dialysis. [, ] Preclinical studies suggest a potential synergistic effect on phosphate reduction when tenapanor and sevelamer are administered together. [, ]

Butyrate

  • Relevance: Butyrate is known to induce NHE3 activity in the intestine. [] In a physiologically based biopharmaceutics model (PBBM) developed for tenapanor, butyrate's induction kinetics on NHE3 were used to model meal-induced NHE3 activity, with sodium as an inducer. [] This highlights the importance of considering food effects when studying the pharmacodynamics of tenapanor, as its interaction with NHE3 can be influenced by meal composition and timing.
Overview

Tenapanor is a novel pharmaceutical compound primarily developed for the treatment of hyperphosphatemia, particularly in patients with chronic kidney disease. It functions as an inhibitor of the sodium-hydrogen exchanger isoform 3, which plays a crucial role in phosphate absorption in the intestines. The compound has shown promise in clinical trials for its efficacy in lowering serum phosphate levels while maintaining a favorable safety profile.

Source and Classification

Tenapanor was discovered and developed by Ardelyx Inc. It is classified as a sodium-hydrogen exchanger inhibitor, specifically targeting the sodium-hydrogen exchanger isoform 3. This mechanism allows it to effectively reduce phosphate absorption from the gastrointestinal tract, making it a valuable therapeutic option for managing hyperphosphatemia in patients undergoing dialysis or with chronic kidney disease .

Synthesis Analysis

Methods and Technical Details

The synthesis of Tenapanor involves several key steps that ensure high yield and purity. The process typically includes:

  • Coupling Reaction: The synthesis begins with the coupling of an (S)-compound with 1,1-carbonyl diimidazole, followed by the addition of 1,4-diaminobutane. This reaction is conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile at controlled temperatures .
  • Isolation: After the reaction, Tenapanor is isolated through filtration and washing with the reaction solvent. Crystallization from a mixture of acetonitrile, methanol, and water is often employed to purify the final product .

The synthesis can be scaled to industrial levels while maintaining a chemical purity exceeding 98%, which is crucial for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

Tenapanor has a complex molecular structure characterized by its unique arrangement of atoms, which contributes to its pharmacological activity. The compound's molecular formula is C12_{12}H16_{16}N4_{4}O2_{2}, and it has a molecular weight of approximately 248.28 g/mol. The structural formula includes multiple functional groups that facilitate its interaction with biological targets.

Structural Features

  • Functional Groups: The presence of amine and carboxylic acid groups in Tenapanor's structure is essential for its mechanism of action.
  • Three-Dimensional Configuration: The stereochemistry of Tenapanor is critical for its binding affinity to the sodium-hydrogen exchanger isoform 3.
Chemical Reactions Analysis

Reactions and Technical Details

Tenapanor undergoes various chemical reactions during its synthesis and in biological systems:

  • Deprotonation: In physiological conditions, Tenapanor can undergo deprotonation, affecting its solubility and absorption characteristics.
  • Enzymatic Interactions: Once administered, Tenapanor interacts with intestinal enzymes that facilitate its mechanism of action by inhibiting phosphate absorption.

These reactions highlight Tenapanor's stability and reactivity under physiological conditions, which are essential for its therapeutic efficacy.

Mechanism of Action

Process and Data

The primary mechanism of action for Tenapanor involves:

  • Inhibition of Sodium-Hydrogen Exchanger Isoform 3: By blocking this exchanger in the intestinal epithelium, Tenapanor reduces sodium-dependent phosphate transport into the bloodstream.
  • Reduction in Serum Phosphate Levels: Clinical studies have demonstrated that Tenapanor significantly lowers serum phosphate levels compared to placebo treatments, achieving target levels in a substantial proportion of patients .

This mechanism not only addresses hyperphosphatemia but also minimizes systemic side effects due to its localized action within the gastrointestinal tract.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tenapanor typically appears as a white to off-white crystalline powder.
  • Solubility: It exhibits solubility in polar solvents like methanol and acetonitrile but has limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Tenapanor is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: The compound's activity can be influenced by pH levels, which affects its ionization state and consequently its absorption.

Relevant data indicate that these properties are consistent across various formulations used in clinical settings.

Applications

Scientific Uses

Tenapanor has been primarily studied for:

  • Management of Hyperphosphatemia: It provides an effective treatment alternative for patients with chronic kidney disease who struggle with elevated serum phosphate levels.
  • Research into Gastrointestinal Disorders: Due to its mechanism involving sodium-hydrogen exchange inhibition, Tenapanor may have potential applications beyond hyperphosphatemia management, including treatment strategies for certain gastrointestinal conditions .

Properties

CAS Number

1234423-95-0

Product Name

Tenapanor

IUPAC Name

1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea

Molecular Formula

C50H66Cl4N8O10S2

Molecular Weight

1145.0 g/mol

InChI

InChI=1S/C50H66Cl4N8O10S2/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64)/t43-,44-/m0/s1

InChI Key

DNHPDWGIXIMXSA-CXNSMIOJSA-N

SMILES

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C

Solubility

Practically insoluble

Synonyms

AZD-1722; AZD 1722; AZD1722; RDX 5791; RDX-5791; RDX5791; Tenapanor free base; Ibsrela.

Canonical SMILES

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C

Isomeric SMILES

CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)[C@@H]5CN(CC6=C5C=C(C=C6Cl)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.